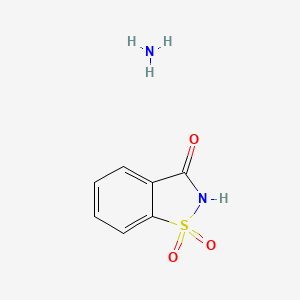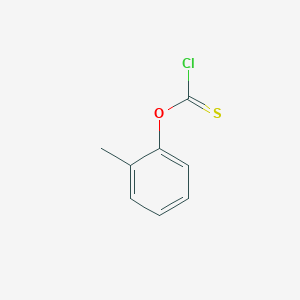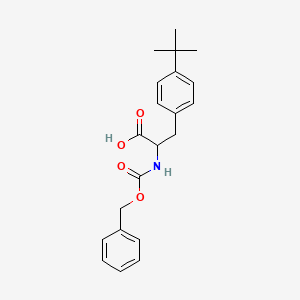
Ammonium saccharin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium saccharin is a derivative of saccharin, an artificial sweetener that has been widely used for over a century. Saccharin itself is known for its intense sweetness, being approximately 300-500 times sweeter than sucrose. This compound is formed by the reaction of saccharin with ammonium ions, resulting in a compound that retains the sweetening properties of saccharin while offering unique chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium saccharin can be synthesized through the reaction of saccharin with ammonium hydroxide. The process involves dissolving saccharin in water and then adding ammonium hydroxide to the solution. The reaction is typically carried out at room temperature, and the resulting this compound precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing, filtering, and drying helps in maintaining consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions: Ammonium saccharin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form saccharin sulfonic acid.
Reduction: It can be reduced to form saccharin.
Substitution: this compound can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various metal salts can be used to replace the ammonium ion.
Major Products Formed:
Oxidation: Saccharin sulfonic acid.
Reduction: Saccharin.
Substitution: Metal saccharinates.
Aplicaciones Científicas De Investigación
Ammonium saccharin has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring a mild acidic environment.
Biology: this compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: this compound is used in the production of electroplating baths and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of ammonium saccharin involves its interaction with various molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites. This inhibition can affect metabolic pathways and cellular processes. In industrial applications, its ability to form stable complexes with metals makes it effective as a corrosion inhibitor.
Comparación Con Compuestos Similares
Sodium Saccharin: Another derivative of saccharin, commonly used as an artificial sweetener.
Calcium Saccharin: Used in food and pharmaceutical industries.
Potassium Saccharin: Similar in properties to sodium saccharin but used in applications where sodium intake needs to be minimized.
Comparison:
Uniqueness: Ammonium saccharin is unique due to its ability to form stable complexes with various cations, making it useful in specific industrial applications.
Sweetness: All saccharin derivatives share similar sweetness levels, but their solubility and stability can vary.
Applications: While sodium and calcium saccharin are primarily used as sweeteners, this compound finds more specialized applications in research and industry.
This compound is a versatile compound with a wide range of applications in various fields. Its unique chemical properties make it valuable in both scientific research and industrial processes.
Propiedades
Número CAS |
6381-61-9 |
|---|---|
Fórmula molecular |
C7H8N2O3S |
Peso molecular |
200.22 g/mol |
Nombre IUPAC |
azane;1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H5NO3S.H3N/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);1H3 |
Clave InChI |
XTPLQANXHDDXIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NS2(=O)=O.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol](/img/structure/B13387452.png)
![benzyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13387464.png)


![[1,1'-Biphenyl]-4-carboxylic acid, 4'-amino-2'-chloro-](/img/structure/B13387482.png)
![2-[[1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B13387488.png)

![Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)-](/img/structure/B13387522.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13387529.png)

